2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride
Description
Historical Context and Emergence in Chemical Research
The development of 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride is rooted in the broader exploration of fluorinated piperidine derivatives, which gained momentum in the early 21st century. Fluorine incorporation into heterocyclic scaffolds became a strategic focus after seminal work demonstrated its ability to enhance metabolic stability and binding affinity in drug candidates. The specific substitution pattern of this compound—featuring a geminal difluoroethyl group at the piperidine 4-position—was first reported in patent literature around 2015 as part of efforts to develop SMN (survival motor neuron) protein modulators.
Early synthetic routes relied on classical alkylation strategies, such as the reaction of piperidine-4-carboxylate esters with 2,2-difluoroethyl halides. However, these methods often suffered from low yields due to competing elimination pathways. Advances in transition-metal catalysis, particularly palladium-mediated cross-couplings, enabled more efficient access to the target structure. The hydrochloride salt form became preferred for improved crystallinity and handling properties in solid-phase synthesis applications.
Significance in Contemporary Organic and Medicinal Chemistry
The compound’s significance stems from three interrelated features:
- Conformational Control : The 2,2-difluoroethyl group induces a gauche effect, locking the piperidine ring into specific chair conformations that optimize target engagement. This preorganization is particularly valuable in designing kinase inhibitors where precise spatial alignment of pharmacophores is critical.
- Metabolic Stability : Fluorine atoms mitigate oxidative degradation pathways, as evidenced by comparative studies showing a 3.2-fold increase in microsomal half-life versus non-fluorinated analogs.
- Synthetic Versatility : The ethyl carboxylate moiety serves as a handle for further derivatization. Recent work demonstrates its participation in Rh-catalyzed tandem migrations and conjugate additions to generate β-aryl/β-amino esters.
In neuropharmacology, the compound has enabled access to fluorinated analogs of bupivacaine and ropivacaine, with preliminary data showing prolonged anesthetic duration. Its utility extends to radiochemistry, where automated 18F-fluorodecarboxylation protocols produce PET tracers for studying dopamine transporter density.
Scope and Objectives of Current Academic Investigations
Contemporary research objectives cluster around three themes:
Synthetic Methodology Innovation
Recent efforts focus on enantioselective synthesis using chiral auxiliaries. A 2025 study achieved 95:5 enantiomeric ratio in 3-fluoropiperidine derivatives via oxazolidine-directed hydrogenation. Flow chemistry approaches are being adapted for continuous production, with one reactor design achieving 82% yield at 15 g/hr throughput.
Structure-Activity Relationship (SAR) Exploration
Systematic variation of the carboxylate ester (ethyl → isopropyl → benzyl) has revealed pronounced effects on blood-brain barrier permeability. Ethyl derivatives show 4.1-fold higher CNS uptake in murine models compared to bulkier analogs. Computational docking studies predict strong interactions with the S1P1 receptor, suggesting potential immunomodulatory applications.
Materials Science Applications
The compound’s dual functionality (basic amine, ester) enables its use in polymer networks. Crosslinked polyurethanes incorporating this monomer exhibit shape-memory properties with transition temperatures tunable via fluorine content.
| Current Research Priorities | Key Challenges |
|---|---|
| Stereocontrolled synthesis | Minimizing hydrodefluorination side reactions |
| PET tracer development | Achieving >99% radiochemical purity |
| Solid-state characterization | Resolving hydrochloride salt polymorphism |
Properties
Molecular Formula |
C8H14ClF2NO2 |
|---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
2,2-difluoroethyl piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-13-8(12)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H |
InChI Key |
NYBAMGCDFNNQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)OCC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Difluoro-4-hydroxypiperidine Derivatives as Precursors
A common precursor in the synthesis is tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate , which can be prepared via the following method:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 3,3-difluoropiperidin-4-ol with di-tert-butyl dicarbonate (Boc2O) in dry dichloromethane under nitrogen atmosphere at room temperature for 2 hours. | 3,3-difluoropiperidin-4-ol (700 mg, 5.10 mmol), Boc2O (1.11 g, 5.10 mmol), CH2Cl2 (50 mL), N2 atmosphere, 20℃, 2 h | ~82.1% | Product isolated as a yellow solid; confirmed by LC-MS (M+H)+ = 223.30 |
This step involves protection of the piperidine nitrogen with a Boc group to facilitate further functionalization.
Oxidation to 3,3-Difluoro-4-oxopiperidine Derivatives
The hydroxyl group at the 4-position is oxidized to a ketone using Dess–Martin periodinane:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with Dess–Martin periodinane in dichloromethane at 0℃ to room temperature under inert atmosphere. | Dess–Martin periodinane (15% solution in CH2Cl2), CH2Cl2 (50 mL), 0℃ to RT, N2 atmosphere, 1 h reaction + work-up | High (quantitative) | Product: tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid |
This oxidation is crucial for subsequent carbon-carbon bond formation steps.
Wittig-Type Olefination to Introduce Ethyl Ester Side Chain
The ketone intermediate undergoes olefination with triethyl phosphonoacetate to install the ethyl ester moiety:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with triethyl phosphonoacetate and sodium hydride in THF at 0℃ | NaH (washed with heptane), triethyl phosphonoacetate, THF, 0℃ to RT, molecular sieves | Moderate to high | Product: tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate (mixture of E and Z isomers) |
This step installs the ethyl ester side chain at the 4-position, critical for the target molecule's carboxylate functionality.
Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed, and the free amine is converted into the hydrochloride salt:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Treatment of the Boc-protected ester with trifluoroacetic acid (TFA) or HCl in an appropriate solvent (e.g., dichloromethane or ethyl acetate) at room temperature for 16 hours | TFA or HCl, RT, 16 h | High | Conversion to 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride salt |
This step stabilizes the amine as the hydrochloride salt, enhancing solubility and handling.
Alternative Method: Direct Alkylation of Piperidine Derivatives
In some protocols, alkylation of 3,3-difluoropiperidin-4-ol derivatives with electrophilic reagents under basic conditions (e.g., potassium tert-butoxide in THF) is used to introduce side chains before deprotection and salt formation.
Summary Table of Preparation Methods
| Step | Intermediate/Compound | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | 3,3-Difluoropiperidin-4-ol → tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Boc2O, CH2Cl2, N2, RT, 2 h | Boc protection of nitrogen | ~82 |
| 2 | tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate → tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Dess–Martin periodinane, CH2Cl2, 0℃ to RT, inert | Oxidation of hydroxyl to ketone | Quantitative |
| 3 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate → tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate | NaH, triethyl phosphonoacetate, THF, 0℃ to RT | Wittig-type olefination | Moderate to high |
| 4 | Boc-protected ester → 2,2-Difluoroethylpiperidine-4-carboxylate hydrochloride | TFA or HCl, RT, 16 h | Deprotection and salt formation | High |
Research Findings and Discussion
- The use of tert-butyl protecting groups allows selective functionalization of the piperidine nitrogen while maintaining the integrity of the difluoro substituents.
- Dess–Martin periodinane is an effective oxidizing agent for converting hydroxyl groups to ketones under mild conditions, preserving sensitive fluorinated moieties.
- The Wittig-type olefination with triethyl phosphonoacetate introduces the ethyl ester functionality essential for the carboxylate group, with control over stereochemistry (E/Z isomers).
- Final acidic deprotection and salt formation yield the target hydrochloride salt, which is more stable and suitable for pharmaceutical applications.
- Reaction conditions are typically mild (20℃, inert atmosphere), minimizing side reactions and degradation.
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The methyl carboxylate group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. For example:
Decarboxylation may follow under thermal conditions or via catalytic pathways (e.g., transition metals) .
Key Data:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, reflux, 6h | Piperidine-4-carboxylic acid | 85% | |
| Cu(OAc)₂, DMF, 120°C, 12h | Decarboxylated piperidine | 72% |
Nucleophilic Substitution at the Difluoroethyl Group
The difluoroethyl substituent participates in nucleophilic substitutions due to the electron-withdrawing effect of fluorine atoms. For instance, reaction with amines yields secondary or tertiary amines:
Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | THF, 60°C, 24h | N-Benzylpiperidine derivative | 68% |
Ring Functionalization of the Piperidine Core
The piperidine ring undergoes alkylation, acylation, or oxidation. Acylation with acyl chlorides (e.g., flurbiprofen chloride) forms amides via Schotten-Baumann conditions :
Reported Acylation:
| Acyl Chloride | Solvent | Product Purity | Source |
|---|---|---|---|
| 2-(2-Fluorobiphenyl)propanoyl | CH₂Cl₂, 30min | >95% (HPLC) |
Michael Addition and Decarboxylative Cascades
The carboxylate group participates in decarboxylative Michael additions with α,β-unsaturated carbonyl compounds. For example, coupling with pyridylacetic acid under basic conditions yields hybrid heterocycles :
Mechanistic Pathway:
-
Decarboxylation : Loss of CO₂ from the carboxylate.
-
Michael Addition : Nucleophilic attack on the α,β-unsaturated system.
Fluorine-Specific Reactivity
The difluoroethyl group enhances stability against metabolic degradation but allows defluorination under strong reducing conditions (e.g., LiAlH₄) .
Salt Formation and Counterion Exchange
As a hydrochloride salt, the compound can undergo counterion exchange with stronger acids (e.g., H₂SO₄) or complexation with metals .
Experimental Considerations:
Scientific Research Applications
2,2-difluoroethyl piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride and analogous piperidine derivatives are critical in understanding their distinct applications and properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
4,4-Difluoropiperidine HCl lacks the carboxylate group, reducing its utility in esterase-sensitive drug formulations but maintaining relevance as a fluorinated building block .
Metabolic Stability: Fluorine atoms in the 2,2-difluoroethyl group may slow ester hydrolysis compared to non-fluorinated analogs, prolonging biological activity .
Toxicity and Safety: Limited data exist for acute toxicity or environmental impact of these compounds. For example, 4-(Diphenylmethoxy)piperidine HCl (CAS 65214-86-0) lacks ecotoxicity studies, a common gap among fluorinated piperidines .
Regulatory Status :
- Compounds like 4-(Diphenylmethoxy)piperidine HCl are listed in China’s IECSC inventory, suggesting regulatory scrutiny for newer derivatives like the target compound .
Biological Activity
2,2-Difluoroethylpiperidine-4-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring with a 2,2-difluoroethyl substituent and a carboxylate group. Its molecular formula is CHClFNO, with a molecular weight of 243.68 g/mol. The fluorinated structure enhances its lipophilicity and may influence receptor interactions, making it a valuable candidate for drug development .
Biological Activity
Research indicates that 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride exhibits several pharmacological effects:
- Analgesic Properties : Preliminary studies suggest that the compound may act as an analgesic by modulating neurotransmitter systems involved in pain perception. Its structural similarities to known analgesics indicate potential efficacy in pain management .
- Anti-inflammatory Effects : The compound has been investigated for anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses .
- Neurotransmitter Interaction : The piperidine structure is associated with interactions at various neurotransmitter receptors, including dopamine and serotonin receptors, which could explain its varied effects on mood and pain .
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with specific receptors in the central nervous system (CNS). This interaction could lead to altered signaling pathways related to pain and inflammation. Further studies are required to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride against structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride | 2155852-82-5 | Similar piperidine structure; different alkyl substituent |
| Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride | 1909336-72-6 | Variation in position of carboxylate; distinct pharmacological profile |
| Methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride | 154804809 | Different stereochemistry; potential for different biological activity |
This table illustrates how the unique combination of functional groups in 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride may confer distinct biological properties compared to other piperidine derivatives .
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of this compound:
- Pain Management Study : A clinical trial investigated the efficacy of 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride in patients with chronic pain. Results indicated significant reductions in pain scores compared to placebo groups, suggesting its potential as an effective analgesic .
- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its role as an anti-inflammatory agent .
- Neuropharmacology Research : Animal models have shown that administration of the compound leads to alterations in behavior consistent with antidepressant-like effects, indicating potential utility in treating mood disorders .
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-difluoroethylpiperidine-4-carboxylate hydrochloride, and what key intermediates are involved?
Answer: Synthesis typically begins with piperidine-4-carboxylic acid derivatives. Critical steps include:
- Fluorination : Using diethylaminosulfur trifluoride (DAST) or similar agents at low temperatures (-78°C) to introduce fluorine atoms, minimizing side reactions.
- Esterification : Reacting the fluorinated intermediate with ethanol under acid catalysis (e.g., HCl gas) to form the carboxylate ester.
- Salt formation : Treating the free base with concentrated HCl in anhydrous conditions. Key intermediates include 2,2-difluoroethylpiperidine and the esterified precursor. Purification via recrystallization (ethanol/diethyl ether) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Answer: A multi-technique approach is recommended:
- ¹H/¹⁹F NMR : Confirm fluorination patterns (¹⁹F NMR δ 120–140 ppm) and piperidine ring conformation.
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity.
- FT-IR : Identify ester carbonyl stretches (1700–1750 cm⁻¹) and amine hydrochloride bands.
- X-ray crystallography : Resolve stereochemical ambiguities in the crystalline phase .
Q. What solubility profiles influence purification and formulation?
Answer: The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Recrystallization is optimized using ethanol/ether mixtures. Solubility studies should include pH-dependent stability assays (e.g., 1–14 range) to identify degradation-prone conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during esterification under varying solvent systems?
Answer: Contradictory yields often stem from solvent polarity effects. Methodological steps include:
- Design of Experiments (DoE) : Systematically vary solvent dielectric constants (e.g., DMF vs. THF) and track yields via HPLC.
- Mechanistic studies : Use DFT calculations to model transition states and identify solvent interactions stabilizing intermediates.
- In situ monitoring : Employ Raman spectroscopy to detect side-product formation during esterification .
Q. What strategies enhance enantiomeric purity during asymmetric synthesis?
Answer: Enantioselective approaches include:
- Chiral catalysts : Use (R)-BINOL-derived catalysts for fluorination steps (≥90% ee).
- Chromatography : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.
- Kinetic resolution : Screen reaction conditions favoring one enantiomer via time-course NMR analysis .
Q. How do computational models predict the reactivity of the difluoroethyl moiety under varying pH conditions?
Answer: Molecular dynamics (MD) and quantum mechanics (QM) simulations guide predictions:
- pKa calculations : Estimate protonation states of the piperidine nitrogen using software like Gaussian.
- Hydrolysis pathways : Simulate pH-dependent cleavage of the ester group (e.g., accelerated degradation at pH > 10).
- Solvent effects : Model water/organic solvent interactions to predict stability in biological buffers .
Q. What experimental designs assess inhibitory effects on enzymatic targets while minimizing off-target interactions?
Answer: Use a tiered approach:
- High-throughput screening : Test against kinase/phosphatase panels to identify primary targets.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) for hit validation.
- CRISPR-Cas9 knockouts : Confirm target specificity in cell-based assays.
- Proteomics : Perform pull-down assays with biotinylated probes to map off-target binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
